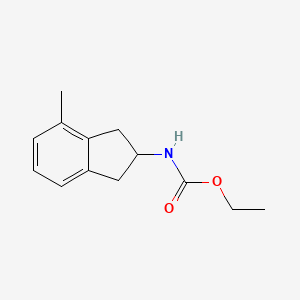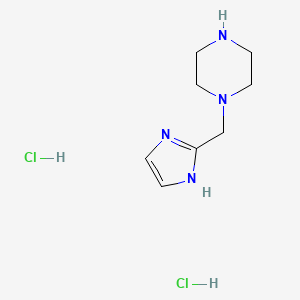
1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-ylmethyl)piperazine;dihydrochloride is a chemical compound with the molecular formula C8H14N4. It is a derivative of piperazine, featuring an imidazole ring attached to the piperazine structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine typically involves the reaction of imidazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. The compound is then purified and converted into its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the imidazole ring or the piperazine structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Scientific Research Applications
1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-imidazol-2-yl)methylpiperazine
- 1-(1H-Imidazol-4-ylmethyl)piperazine
- 1-(1H-Imidazol-5-ylmethyl)piperazine
Uniqueness: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the imidazole ring attached to the piperazine structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H16Cl2N4 |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-11-8(10-1)7-12-5-3-9-4-6-12;;/h1-2,9H,3-7H2,(H,10,11);2*1H |
InChI Key |
LRULDVPGJHYGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)
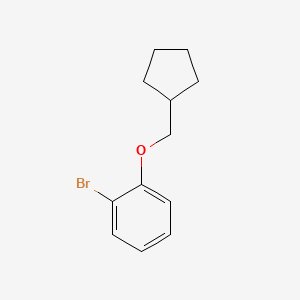
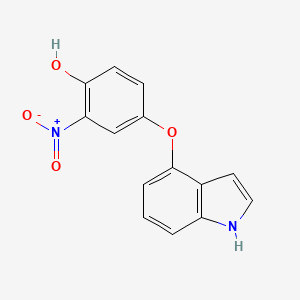
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
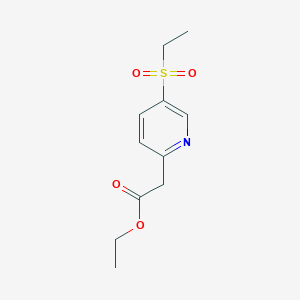
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
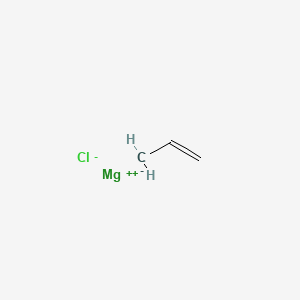
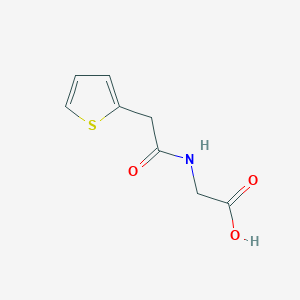
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13885660.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
